molecular formula C10H11N3O B1438431 5-Morpholinopicolinonitrile CAS No. 1156520-22-7

5-Morpholinopicolinonitrile

Cat. No. B1438431
CAS RN: 1156520-22-7
M. Wt: 189.21 g/mol
InChI Key: IZIOVIKPDZOZPI-UHFFFAOYSA-N
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Description

5-Morpholinopicolinonitrile is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Morpholinopicolinonitrile contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A new series of fused pyran derivatives bearing a 2-morpholinoquinoline nucleus was synthesized, including 5-Morpholinopicolinonitrile. This compound was evaluated for its antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The study found several compounds to be efficient in inhibiting microbial growth, highlighting the potential of 5-Morpholinopicolinonitrile derivatives in antimicrobial applications (Makawana, Mungra, Patel, & Patel, 2011).

Anticancer Activity and Molecular Docking

Research into the design and synthesis of novel indole derivatives, including reactions with 5-morpholinosulfonylisatin, has shown promising anticancer activity. These compounds, upon evaluation, displayed broad-spectrum anticancer activity on various cancer cell lines, with some showing potent activity against the Epidermal Growth Factor Receptor (EGFR), surpassing known inhibitors like Lapatinib. This indicates the significant potential of 5-Morpholinopicolinonitrile in the development of anticancer agents (El-Sharief et al., 2019).

DNA and BSA Binding

A study on axially morpholine disubstituted silicon phthalocyanines, including derivatives of 5-Morpholinopicolinonitrile, explored their synthesis, characterization, DNA/BSA binding, and DNA photocleavage properties. These compounds demonstrated significant DNA intercalation and photocleavage activity, suggesting their utility in photodynamic therapy and as photosensitizer agents (Barut et al., 2017).

Gene Function Inhibition

Morpholino oligos, including those derived from 5-Morpholinopicolinonitrile, have been tested across various model organisms for their ability to inhibit gene function. These studies suggest that morpholinos, with careful control, can serve as a simple and rapid method to study gene function, underscoring the versatility of 5-Morpholinopicolinonitrile in genetic research (Heasman, 2002).

Privileged Structure in Medicinal Chemistry

Morpholine, a core structure in 5-Morpholinopicolinonitrile, is recognized as a privileged structure in medicinal chemistry due to its widespread application in approved and experimental drugs. Its advantageous physicochemical, biological, and metabolic properties make it a valuable scaffold in drug design and development. This highlights the importance of 5-Morpholinopicolinonitrile and its derivatives in medicinal chemistry and pharmacological activity research (Kourounakis, Xanthopoulos, & Tzara, 2020).

Mechanism of Action

5-Morpholinopicolinonitrile likely functions as a Morpholino, a type of molecule used in molecular biology to modify gene expression . Morpholinos interfere with translational processes by forming base-pair duplexes with specific RNA sequences .

Safety and Hazards

The safety data sheet for 5-Morpholinopicolinonitrile suggests that it should be used for research and development purposes only, and not for medicinal or household use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

properties

IUPAC Name

5-morpholin-4-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-7-9-1-2-10(8-12-9)13-3-5-14-6-4-13/h1-2,8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIOVIKPDZOZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656465
Record name 5-(Morpholin-4-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Morpholinopicolinonitrile

CAS RN

1156520-22-7
Record name 5-(Morpholin-4-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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